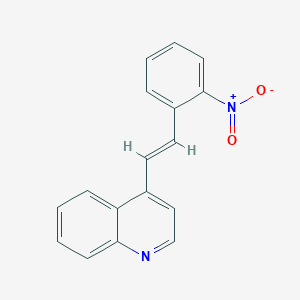
4-(2-{2-Nitrophenyl}vinyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-{2-Nitrophenyl}vinyl)quinoline, also known as NVP-QBE-572, is a chemical compound that belongs to the quinoline family. It is a synthetic molecule that has been extensively studied for its potential in scientific research applications.
Mecanismo De Acción
The mechanism of action of 4-(2-{2-Nitrophenyl}vinyl)quinoline is not fully understood. However, it is believed to act by inhibiting various cellular pathways that are involved in cancer cell growth and inflammation. It has been shown to inhibit the Akt/mTOR pathway, which is involved in cell survival and proliferation. It has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
4-(2-{2-Nitrophenyl}vinyl)quinoline has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. It has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, it has been shown to have anti-microbial activity against various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(2-{2-Nitrophenyl}vinyl)quinoline in lab experiments is its potential as a therapeutic agent for cancer and inflammation. It has been shown to have anti-cancer and anti-inflammatory properties, which make it a promising candidate for further research. However, one limitation of using this compound is its potential toxicity. It has been shown to have cytotoxic effects on normal cells at high concentrations, which may limit its use in clinical settings.
Direcciones Futuras
There are several future directions for research on 4-(2-{2-Nitrophenyl}vinyl)quinoline. One direction is to further investigate its mechanism of action and cellular pathways involved in its anti-cancer and anti-inflammatory properties. Another direction is to explore its potential as an anti-microbial agent and its activity against various bacteria and fungi. In addition, further research is needed to determine its potential toxicity and safety for use in clinical settings. Finally, research on its potential use in combination therapy with other anti-cancer or anti-inflammatory agents may also be explored.
Conclusion:
In conclusion, 4-(2-{2-Nitrophenyl}vinyl)quinoline is a synthetic molecule that has been extensively studied for its potential in scientific research applications. It has been shown to have anti-cancer, anti-inflammatory, and anti-microbial properties, making it a promising candidate for further research. However, its potential toxicity and safety for use in clinical settings need to be further investigated. Further research on its mechanism of action and potential use in combination therapy may also be explored.
Métodos De Síntesis
The synthesis of 4-(2-{2-Nitrophenyl}vinyl)quinoline involves the condensation of 2-nitrostyrene with 2-aminobenzophenone in the presence of a base. The reaction is carried out in a solvent such as ethanol or methanol at room temperature. The resulting product is purified by column chromatography to obtain a pure compound.
Aplicaciones Científicas De Investigación
4-(2-{2-Nitrophenyl}vinyl)quinoline has been extensively studied for its potential in scientific research applications. It has been shown to have anti-cancer properties and can induce apoptosis in cancer cells. It has also been studied for its potential as an anti-inflammatory agent and has been shown to inhibit the production of pro-inflammatory cytokines. In addition, it has been studied for its potential as an anti-microbial agent and has been shown to have activity against various bacteria and fungi.
Propiedades
Nombre del producto |
4-(2-{2-Nitrophenyl}vinyl)quinoline |
|---|---|
Fórmula molecular |
C17H12N2O2 |
Peso molecular |
276.29 g/mol |
Nombre IUPAC |
4-[(E)-2-(2-nitrophenyl)ethenyl]quinoline |
InChI |
InChI=1S/C17H12N2O2/c20-19(21)17-8-4-1-5-14(17)10-9-13-11-12-18-16-7-3-2-6-15(13)16/h1-12H/b10-9+ |
Clave InChI |
JCTWQKKUUAMKTM-MDZDMXLPSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=C/C2=CC=NC3=CC=CC=C23)[N+](=O)[O-] |
SMILES |
C1=CC=C(C(=C1)C=CC2=CC=NC3=CC=CC=C23)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C(=C1)C=CC2=CC=NC3=CC=CC=C23)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3,5-dichloro-2-methoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B261406.png)
![N-[(2,4-dichlorophenyl)methyl]cyclopentanamine](/img/structure/B261409.png)
![2-[(3-Bromobenzyl)amino]-2-methyl-1-propanol](/img/structure/B261411.png)
![2-[(2-Chloro-6-fluorobenzyl)amino]-2-methylpropan-1-ol](/img/structure/B261412.png)




![N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B261420.png)

![2-[1-(2-Chloro-6-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B261422.png)
![2-[1-(2-Fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B261424.png)
![2-[1-(Cyclohexylmethyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261427.png)
![2-[1-(3,4-Difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B261430.png)